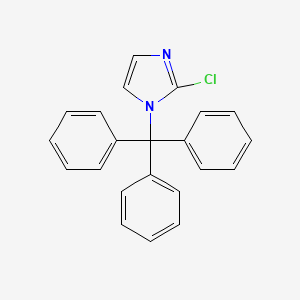

2-Chloro-1-trityl-1H-imidazole

Descripción general

Descripción

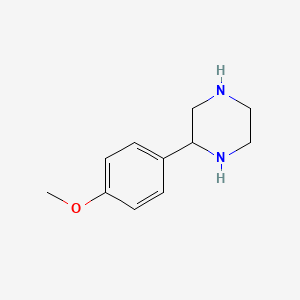

“2-Chloro-1-trityl-1H-imidazole” is a chemical compound with the molecular formula C22H17ClN2 . It has an average mass of 344.837 Da and a monoisotopic mass of 344.108032 Da .

Molecular Structure Analysis

The molecular structure of “2-Chloro-1-trityl-1H-imidazole” consists of 22 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The structure is a part of the imidazole family, which is a five-membered heterocyclic moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-trityl-1H-imidazole” include a density of 1.1±0.1 g/cm3, a boiling point of 528.5±60.0 °C at 760 mmHg, and a flash point of 273.4±32.9 °C . It also has a molar refractivity of 105.9±0.5 cm3, and a polar surface area of 18 Å2 .

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

2-Chloro-1-trityl-1H-imidazole: is likely used in the synthesis of pharmaceutical intermediates. The functionalization of imidazoles is a crucial step in creating many active pharmaceutical ingredients .

Transition Metal Catalyst Ligands

Imidazole derivatives are often utilized as ligands for transition metal catalysts, which are essential in various chemical reactions and processes .

Antitumor Activity

Compounds similar to 2-Chloro-1-trityl-1H-imidazole have been synthesized and evaluated for antitumor activity against cancer cell lines, such as HeLa cells, using assays like the MTT assay .

Antimicrobial and Larvicidal Activities

Imidazole molecules have been assessed for their antimicrobial and larvicidal activities. Novel imidazole derivatives have been prepared and evaluated using techniques like the Mannich base technique with a Cu (II) catalyst .

Molecular Functional Materials

Due to their unique properties, imidazoles can be part of molecular functional materials used in various scientific applications .

Synthesis of Active Pharmaceutical Intermediates

The synthesis of active pharmaceutical intermediates often involves the use of imidazole compounds due to their versatile chemical structure that allows for various functionalizations .

Safety and Hazards

“2-Chloro-1-trityl-1H-imidazole” is harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is advised to wash with copious amounts of water for at least 15 minutes .

Mecanismo De Acción

Target of Action:

- 2-Chloro-1-trityl-1H-imidazole is a compound with the chemical formula C22H17ClN2. It contains a chloro-substituted imidazole ring .

Mode of Action:

Propiedades

IUPAC Name |

2-chloro-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMBWVKMAGHXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378387 | |

| Record name | 2-Chloro-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-trityl-1H-imidazole | |

CAS RN |

67478-48-2 | |

| Record name | 2-Chloro-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)